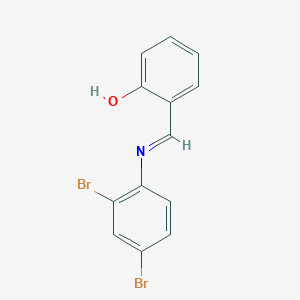
N-(3-Cyclohexylsalicylidene)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclohexylsalicylidene)-4-iodoaniline (N-CSA-4-IA) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmaceuticals. N-CSA-4-IA is a versatile compound with a variety of properties, making it an ideal choice for many research applications.
Applications De Recherche Scientifique
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, N-(3-Cyclohexylsalicylidene)-4-iodoaniline has been used in biochemistry, as a reagent for the determination of amino acids and proteins.
Mécanisme D'action
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is a versatile compound that can be used in a variety of reactions. It acts as a Lewis acid, which means it can form a covalent bond with a Lewis base, such as an amine or a carboxylic acid. This reaction forms a cyclic product, which can then be used in a variety of reactions, such as the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has been used in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It has also been used to study the effects of hormones on the body, as well as the effects of various drugs on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and non-irritating, making it safe to use in lab experiments. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of potential applications in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It could also be used to study the effects of hormones on the body, as well as the effects of various drugs on the brain. In addition, N-(3-Cyclohexylsalicylidene)-4-iodoaniline could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. Finally, N-(3-Cyclohexylsalicylidene)-4-iodoaniline could be used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Méthodes De Synthèse
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is synthesized by a two-step process. The first step involves the reaction of 3-cyclohexylsalicylaldehyde with 4-iodoaniline in anhydrous dimethylformamide (DMF). This reaction yields N-(3-cyclohexylsalicylidene)-4-iodoaniline as a white solid. The second step involves the reaction of N-(3-Cyclohexylsalicylidene)-4-iodoaniline with a base, such as sodium hydroxide, in an aqueous solution. This reaction yields N-(3-cyclohexylsalicylidene)-4-iodoaniline as a yellow solid.
Propriétés
IUPAC Name |
2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h4,7-14,22H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMPOHZZRKSKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexylsalicylidene)-4-iodoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




